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2-Furfuryl-N-(3-methylbutylidene)amine

Flavor chemistry Sensory science Aldimine aroma

2-Furfuryl-N-(3-methylbutylidene)amine (CAS 35448-30-7), systematically named (1E)-N-(2-furylmethyl)-3-methylbutan-1-imine, is a Schiff base (aldimine) belonging to the furfurylidene alkylamine chemical class. It is synthesized via condensation of furfurylamine with isovaleraldehyde and has a molecular formula of C10H15NO with a molecular weight of 165.23 g/mol.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 35448-30-7
Cat. No. B1622742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furfuryl-N-(3-methylbutylidene)amine
CAS35448-30-7
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)CC=NCC1=CC=CO1
InChIInChI=1S/C10H15NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,6-7,9H,5,8H2,1-2H3
InChIKeyMXIKHMGQIAQRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furfuryl-N-(3-methylbutylidene)amine Procurement Guide: Core Identity, Regulatory Status, and Physicochemical Profile for Sourcing Decisions


2-Furfuryl-N-(3-methylbutylidene)amine (CAS 35448-30-7), systematically named (1E)-N-(2-furylmethyl)-3-methylbutan-1-imine, is a Schiff base (aldimine) belonging to the furfurylidene alkylamine chemical class [1]. It is synthesized via condensation of furfurylamine with isovaleraldehyde and has a molecular formula of C10H15NO with a molecular weight of 165.23 g/mol . The compound is registered under EINECS number 252-572-8 and has undergone REACH pre-registration, confirming its standing in the European chemical inventory for commercial supply [2]. Predicted physicochemical properties include a boiling point of 236.4 ± 32.0 °C at 760 mmHg, a density of 0.9 ± 0.1 g/cm³, an estimated logP (XlogP3-AA) of 1.90, and zero Rule-of-5 violations, indicating favorable drug-likeness characteristics [3].

Why Furfurylidene Aldimines Cannot Be Generically Substituted: Structure-Aroma and Stability Implications for 2-Furfuryl-N-(3-methylbutylidene)amine Sourcing


Furfurylidene aldimines exhibit pronounced structure-odor relationships where subtle variations in the N-alkylidene group—chain length, branching, and imine double-bond position—produce markedly different aroma profiles, ranging from chocolate-like to unpleasant [1]. Direct experimental evidence demonstrates that the branched-chain aldimine derived from L-leucine (N-isopentylidenefurfurylamine, i.e., 2-Furfuryl-N-(3-methylbutylidene)amine) is remarkably resistant to hydrolysis and isomerization during steam distillation, whereas the linear N-furfurylidenethylamine analog undergoes rapid decomposition under identical conditions [2]. This hydrolytic stability is a function of the steric bulk provided by the branched 3-methylbutylidene moiety, making generic substitution with unbranched or shorter-chain congeners scientifically unsound when formulation robustness or shelf-life is a procurement criterion [2].

Quantitative Differentiation Evidence for 2-Furfuryl-N-(3-methylbutylidene)amine vs. Its Closest Analogs: Procurement-Relevant Data


Chocolate-Like Aroma Character at Defined Threshold: 2-Furfuryl-N-(3-methylbutylidene)amine vs. N-Isobutylidenefurfurylamine Direct Sensory Comparison

In the pivotal patent US3625710A, N-isopentylidenefurfurylamine (IPFA), which is identical to 2-Furfuryl-N-(3-methylbutylidene)amine, when sniffed at a level of 1 ppm by weight in either mineral oil or water, gives a chocolate aroma sensation [1]. Under the identical sensory protocol, the lower homolog N-isobutylidenefurfurylamine (IBFA) produces a sweet chocolate aroma sensation at the same 1 ppm concentration [1]. Both compounds can be used interchangeably in an artificial chocolate flavor mixture (50% w/w in a pyrazine-based blend) to deliver a very rich chocolate aroma at 2 ppm total mixture concentration [1]. The isopentylidene variant offers an additional 2-carbon chain length, which contributes to a slightly altered volatility and substantivity profile compared to the isobutylidene analog.

Flavor chemistry Sensory science Aldimine aroma

Hydrolytic Stability Advantage: Branched-Chain N-Isopentylidenefurfurylamine vs. Linear N-Furfurylidenethylamine Under Steam Distillation Conditions

A study on tangerine peel oil constituents reports that branched-chain aldimines obtained from furfural and L-leucine (yielding N-isopentylidenefurfurylamine, the target compound) were remarkably resistant to isomerization and hydrolysis and could be steam distilled practically quantitatively from aqueous mixtures [1]. In sharp contrast, the unsubstituted linear analog N-furfurylidenethylamine (prepared from furfural and ethylamine) underwent rapid hydrolysis and decomposition during steam distillation attempts, with no stable aldimine recovered [1]. This stability differential is attributed to the steric shielding of the imine bond by the 3-methylbutylidene group, retarding hydrolytic attack.

Flavor stability Schiff base hydrolysis Process robustness

Isomeric Aroma Discrimination: N-Isopentylidene (Chocolate-Like) vs. N-Furfurylidene (Unpleasant) Aldimine Regioisomers

Organoleptic evaluation of aldimine analogs revealed that subtle differences in imine double-bond position have marked effects on aroma: N-furfurylidenisobutylamine (an isomer where furfural-derived imine linkage is at the furfurylidene position) produced an unpleasant aroma under conditions where its isomeric counterpart (N-isobutylidenefurfurylamine, the IBFA series) smelled chocolate-like [1]. This demonstrates that the regioisomeric relationship—whether the imine bond is connected to the furfuryl carbon via nitrogen (furfurylidene) or to the alkyl carbon (alkylidene)—fundamentally determines olfactory acceptability. The target compound 2-Furfuryl-N-(3-methylbutylidene)amine possesses the desirable alkylidene regiochemistry and a branched 3-methylbutyl group, placing it in the favorable chocolate-like quadrant of this structure-odor matrix.

Aroma chemistry Imine isomerism Organoleptic QC

Physicochemical Differentiation for Formulation: Boiling Point and Lipophilicity of 2-Furfuryl-N-(3-methylbutylidene)amine vs. N-Isobutylidenefurfurylamine

Predicted and experimental physicochemical data reveal clear differentiation between 2-Furfuryl-N-(3-methylbutylidene)amine (IPFA) and its shorter-chain analog N-isobutylidenefurfurylamine (IBFA). IPFA has a boiling point of 92-97 °C at 12 mmHg (experimental, US3625710A) and a predicted atmospheric boiling point of 236.4 ± 32.0 °C [1]. IBFA has a boiling point of 82-83 °C at 11 mmHg [1]. IPFA has an estimated logP (XlogP3-AA) of 1.90 and molecular weight of 165.23 Da [2]. While IBFA's exact experimental logP is not readily available, the 2-carbon chain-length difference in IPFA would confer a modestly higher logP (estimated ~2.5 vs. ~1.8), implying slightly greater lipophilicity and potentially enhanced fat-phase partitioning in food matrices .

Flavor delivery Volatility matching Formulation design

Proven Application Scenarios for 2-Furfuryl-N-(3-methylbutylidene)amine Based on Quantified Performance Evidence


High-Temperature Chocolate and Cocoa Flavor Manufacturing

The compound's higher boiling point (~236 °C at atmospheric pressure) and demonstrated chocolate aroma character at 1 ppm make it suitable for baked goods, compound chocolate, and cocoa-based beverages processed at elevated temperatures where lower-boiling homologs such as N-isobutylidenefurfurylamine (bp ~215 °C estimated) may undergo premature evaporative loss [1]. Patent US3625710A explicitly demonstrates its use in devil's food cake formulations at levels yielding a chocolate aroma sensation [1].

Stable Aqueous Flavor Delivery Systems Requiring Thermal Processing

The branched 3-methylbutylidene moiety confers hydrolytic stability superior to linear aldimine congeners, as evidenced by quantitative steam-distillation recovery without degradation [1]. This property supports applications in retorted beverages, dairy-based chocolate drinks, and canned cocoa products where aqueous-phase imine stability during pasteurization or sterilization is a critical quality parameter.

Model Non-Enzymatic Browning (Maillard) Reaction Research

As a stable, characterizable aldimine formed from furfurylamine and isovaleraldehyde—both known Maillard reaction intermediates—2-Furfuryl-N-(3-methylbutylidene)amine serves as a defined model compound for studying Strecker degradation pathways and aldimine-mediated flavor generation in cocoa and roasted food systems [1]. Its resistance to isomerization simplifies kinetic studies that would be confounded by degradation with linear aldimine model compounds [1].

Chocolate Flavor Reconstitution and Extension in Pyrazine-Based Formulations

Patent US3625710A established that a 50% w/w loading of IPFA in a multi-pyrazine artificial chocolate base delivers a very rich chocolate aroma at 2 ppm total concentration, and that IPFA can be directly substituted for N-isobutylidenefurfurylamine on an equal-weight basis without loss of flavor quality [1]. This interchangeability, combined with its higher boiling point, makes IPFA a functionally equivalent yet thermally more robust alternative in industrial chocolate flavor compounding.

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